Oxadiazon-d9
Description
Properties
Molecular Formula |
C₁₅H₉D₉Cl₂N₂O₃ |
|---|---|
Molecular Weight |
354.28 |
Synonyms |
3-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one-d9; 2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazolin-5-one-d9; 2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-5-oxo-1,3,4-oxadiazoline-d9; F |
Origin of Product |
United States |
Advanced Analytical Methodologies for Oxadiazon D9 and Its Analytes
Chromatographic Techniques for Separation and Quantification of Oxadiazon-d9
Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of this compound in complex matrices. These techniques separate the analyte of interest from interfering compounds and provide precise quantification and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Isotopic Ratio Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like oxadiazon (B1677825). mdpi.com For trace analysis, methods involving headspace solid-phase microextraction (HS-SPME) followed by GC-MS have been developed to determine oxadiazon in samples such as water, soil, and agricultural products. nih.govpsu.edu These methods can achieve very low detection limits, often in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net
The use of a deuterated internal standard like this compound is crucial for accurate quantification in GC-MS analysis. nih.gov It compensates for analyte loss during sample preparation and corrects for variations in instrument response. nih.gov In mass spectrometry, the distinct mass-to-charge ratio (m/z) of this compound, which is higher than that of the non-labeled oxadiazon due to the presence of nine deuterium (B1214612) atoms, allows for its clear separation and independent measurement from the native analyte. This isotopic separation is fundamental for isotope dilution mass spectrometry (IDMS), a definitive quantitative technique. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it focuses only on specific m/z values corresponding to oxadiazon and this compound, enhancing sensitivity and selectivity. nih.govpsu.edu
Table 1: Exemplary GC-MS Parameters for Oxadiazon Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Non-polar (e.g., RTX-5MS) | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Carrier Gas | Helium | psu.edu |
| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | nih.gov |
| Ionization Mode | Electron Impact (EI) | usda.gov |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |
| Selected Ions (m/z) for Oxadiazon | 175, 258 | psu.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolite Profiling
For the analysis of more polar metabolites of oxadiazon, which may be formed during biological degradation processes, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. rsc.org Many polar compounds are not volatile enough for GC analysis without a chemical derivatization step, which can add complexity and potential for error. rsc.org LC-MS/MS circumvents this by separating compounds in the liquid phase. saspublishers.com
This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace levels of metabolites in complex biological and environmental samples. saspublishers.comsigmaaldrich.com The use of tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the molecular ion of a metabolite) and fragmenting it to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and increases confidence in analyte identification. thermofisher.com When analyzing for this compound metabolites, specific SRM transitions would be monitored. The use of isotopically labeled internal standards is also crucial in LC-MS/MS to ensure accurate quantification by compensating for matrix effects. eurl-pesticides.eu
Table 2: Typical LC-MS/MS Setup for Polar Pesticide Metabolite Analysis
| Parameter | Specification | Reference |
|---|---|---|
| LC Column | Reversed-Phase (e.g., C18) | sigmaaldrich.com |
| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate | sigmaaldrich.comeurl-pesticides.eu |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | rsc.orgnih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | thermofisher.comnih.gov |
| Acquisition Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | thermofisher.com |
Advanced Hyphenated Techniques in this compound Analysis (e.g., GCxGC-MS, UHPLC-HRMS)
To overcome the limitations of conventional chromatography, advanced hyphenated techniques have been developed. ajrconline.orgresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC-MS) provides a significant increase in separation power and sensitivity compared to standard GC-MS. nih.gov By using two columns with different stationary phases, co-eluting compounds in the first dimension can be separated in the second dimension, resulting in a highly detailed chromatogram that is essential for analyzing complex samples. nih.gov This enhanced resolution improves spectral purity and leads to more confident library-based identification of analytes. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, represents another powerful tool. nih.govchromatographyonline.com UHPLC uses columns with smaller particles, leading to faster analysis times and better separation efficiency than conventional HPLC. thermofisher.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. chromatographyonline.com This capability is invaluable for the tentative identification of novel metabolites of this compound without the need for authentic standards. chromatographyonline.com
Table 3: Comparison of Advanced Hyphenated Analytical Techniques
| Technique | Primary Advantage | Application for this compound | Reference |
|---|---|---|---|
| GCxGC-MS | Greatly enhanced peak capacity and separation of complex mixtures. | Resolving this compound and its non-polar metabolites from matrix interferences in challenging samples like soil or fatty tissues. | nih.gov |
| UHPLC-HRMS | High mass accuracy, sensitivity, and speed. | Rapid screening and confident identification of polar metabolites of this compound by determining their elemental composition. | nih.govchromatographyonline.com |
Advanced Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies
While chromatography-mass spectrometry techniques are excellent for separation and quantification, spectroscopic methods provide detailed structural information and insights into molecular-level interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. researchgate.net While MS can provide a molecular formula, NMR reveals the precise arrangement and connectivity of atoms within a molecule. nih.gov For identifying unknown metabolites of this compound, various NMR experiments are employed. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms. nih.govmdpi.com
For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. nih.govuniversiteitleiden.nl These experiments reveal which atoms are connected through chemical bonds, allowing for the piecing together of the metabolite's structure. universiteitleiden.nl The presence of deuterium in this compound would result in the absence of certain signals in the ¹H NMR spectrum and characteristic changes in the ¹³C NMR spectrum, which can be instrumental in pinpointing the sites of metabolic transformation. researchgate.net
Table 4: Application of NMR Experiments in Metabolite Identification
| NMR Experiment | Information Provided | Relevance to this compound Metabolites | Reference |
|---|---|---|---|
| 1D ¹H NMR | Provides information on the number and chemical environment of hydrogen atoms. | Initial screening and comparison to the parent compound. Absence of signals indicates deuterium location. | nih.gov |
| 1D ¹³C NMR | Shows the number and type of carbon atoms (e.g., methyl, aromatic). | Identifies changes to the carbon skeleton of the molecule. | nih.gov |
| 2D COSY | Shows ¹H-¹H spin-spin couplings, identifying neighboring protons. | Establishes proton connectivity within fragments of the metabolite. | nih.gov |
| 2D HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Assigns protons to their corresponding carbons, building the molecular framework. | nih.gov |
| 2D HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Connects molecular fragments to elucidate the complete structure. | universiteitleiden.nl |
Infrared (IR) and Raman Spectroscopy for Molecular Interaction Studies
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. nih.gov These methods are highly sensitive to changes in molecular structure and intermolecular interactions. researchgate.net
FTIR (Fourier Transform Infrared) spectroscopy can be used to identify the key functional groups present in this compound and its metabolites. nih.gov By comparing the spectra of the parent compound with its metabolites or with the compound after it has interacted with environmental components (e.g., soil organic matter), shifts in vibrational frequencies can indicate which parts of the molecule are involved in binding or transformation.
Raman spectroscopy offers complementary information to IR and is particularly useful for studying non-polar bonds and for analyses in aqueous solutions. nih.gov Advanced techniques like Raman difference spectroscopy can be employed to study weak intermolecular interactions by subtracting a reference spectrum to highlight subtle spectral changes, such as peak shifts that occur upon binding. nih.gov This can provide mechanistic insights into how this compound interacts with biological targets or environmental matrices. nih.gov
Table 5: Selected Functional Group Vibrations in Oxadiazon Relevant to IR/Raman Spectroscopy
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | nih.gov |
| Aliphatic C-H | Stretching | 3000-2850 | nih.gov |
| C=O (Carbonyl in ring) | Stretching | ~1770-1750 | nih.gov |
| Aromatic C=C | Stretching | 1600-1450 | nih.gov |
| C-O-C (Ether) | Asymmetric Stretching | 1275-1200 | nih.gov |
| C-Cl (Chloro-aromatic) | Stretching | 1100-1000 | nih.gov |
X-ray Absorption Spectroscopy (XAS) for Enzyme-Substrate Interactions in Degradation Mechanisms
The primary mode of action for Oxadiazon is the inhibition of the protoporphyrinogen (B1215707) oxidase enzyme. The degradation of pesticides in the environment and biological systems is often mediated by enzymes, such as cytochrome P450-dependent monooxygenases, which frequently contain a metal center in their active site. iastate.edu While direct X-ray Absorption Spectroscopy (XAS) studies on this compound are not prevalent in the literature, the technique offers significant potential for elucidating the interactions between this compound and the active sites of such metalloenzymes.
XAS is an element-specific technique capable of probing the local geometric and electronic structure of a specific absorbing atom. By tuning the X-ray energy to the absorption edge of the metal cofactor within a degrading enzyme (e.g., iron in cytochrome P450), researchers can gain detailed information about its oxidation state and coordination environment.
A hypothetical application would involve monitoring the XAS spectrum of the enzyme's metal center before, during, and after its interaction with this compound. Changes in the X-ray Absorption Near Edge Structure (XANES) region of the spectrum would reveal shifts in the metal's oxidation state, while analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region would provide precise information on changes in bond distances and coordination numbers. This data could reveal the formation of an enzyme-substrate complex, providing molecular-level insights into the degradation mechanism. This approach is analogous to studies where related X-ray techniques have been used to investigate the interaction between other pesticides and nanoparticles, confirming the formation of surface complexes. pradeepresearch.org
Isotopic Dilution Mass Spectrometry (IDMS) for Absolute Quantification of this compound
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving highly accurate and precise absolute quantification of chemical compounds. nih.govnih.gov The technique is considered a "gold standard" in analytical chemistry, particularly for the certification of reference materials and for studies requiring high reliability. tandfonline.com For the analysis of the herbicide Oxadiazon, its deuterated analogue, this compound, serves as the ideal internal standard for IDMS.
The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown amount of the native, unlabeled analyte (Oxadiazon). tandfonline.com During sample preparation, which includes extraction and clean-up, any loss of the analyte will be accompanied by a proportional loss of the labeled standard.
Following preparation, the sample is analyzed by a mass spectrometer, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The instrument measures the intensity ratio of the mass signal from the native analyte to that of the isotopically labeled standard. Since this compound is chemically identical to Oxadiazon, they co-elute chromatographically but are distinguished by their mass difference in the spectrometer. This measured ratio, combined with the known amount of standard added, allows for the calculation of the absolute concentration of the native Oxadiazon with exceptional accuracy, effectively correcting for both matrix effects and procedural losses. rsc.org
Sample Preparation and Matrix Effects in this compound Quantification
The accuracy of any quantitative analysis for this compound is heavily dependent on the effectiveness of the sample preparation, which involves extracting the analyte from its matrix and removing interfering compounds. Matrix effects, where co-extracted substances suppress or enhance the analyte signal during analysis, are a significant challenge. nih.gov
The selection of an extraction technique is critical and depends on the physicochemical properties of both the analyte and the matrix. For this compound, several advanced methods have been developed to ensure efficient recovery from complex samples such as soil, water, and biological fluids.
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method that has been successfully applied to the determination of Oxadiazon in groundwater, agricultural soil, wine, and human urine. nih.gov The technique involves suspending a coated fiber (e.g., 100 µm polydimethylsiloxane) in the headspace above the sample. Volatile and semi-volatile analytes, like Oxadiazon, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.govpsu.edu This method is advantageous as it is fast, cost-effective, and minimizes the co-extraction of non-volatile matrix components. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a standard for pesticide residue analysis in a wide array of matrices. nih.gov For low-moisture samples like soil, the method is adapted by first adding water to rehydrate the sample, which facilitates the subsequent extraction. mdpi.com The process typically involves an extraction and partitioning step using acetonitrile (B52724) and a mix of salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. sigmaaldrich.com
Solid-Liquid Extraction with Low-Temperature Partitioning (SLE-LTP): This technique has been effectively used for determining Oxadiazon residues in soil. sbcpd.org The method involves extracting the soil sample with a solvent, followed by a clean-up step where the extract is frozen. This low-temperature step causes water and certain interferences to freeze, allowing them to be easily separated from the analyte, which remains in the organic solvent. sbcpd.org
Interactive Table 1: Comparison of Extraction Methodologies for Oxadiazon
| Methodology | Matrix | Key Parameters/Findings | Reference(s) |
|---|---|---|---|
| HS-SPME | Groundwater, Soil, Urine, Must, Wine | Uses 100 µm PDMS fiber; Detection limits ≤0.02 ng/mL in liquid samples. | nih.govpsu.edu |
| QuEChERS | Soil | Requires initial rehydration step for dry matrices; Efficient for multi-residue analysis. | mdpi.com |
| SLE-LTP | Soil | Employs freezing to partition and remove interferences from the extract. | sbcpd.org |
| Solvent Extraction | Cereals (Rice, Corn) | Extraction with benzene-hexane (1:1, V/V) followed by SPE clean-up. | nih.gov |
Dispersive Solid-Phase Extraction (d-SPE): This is the integral clean-up step in the QuEChERS method. sigmaaldrich.com A small amount of sorbent material is added to the sample extract, shaken, and then separated by centrifugation. The choice of sorbent is tailored to the matrix to remove specific types of interferences.
Solid-Phase Extraction (SPE): Traditional SPE involves passing the sample extract through a cartridge packed with a sorbent material. For Oxadiazon analysis in cereals, extracts have been cleaned up using an alumina (B75360) column. nih.gov A more advanced technique, double-disk SPE, uses a layered system of a strong anion exchange (SAX) disk and a C18 disk to simultaneously remove humic and fulvic acids while enriching herbicides from water and soil extracts. usgs.gov
Inherent Clean-up of HS-SPME: As noted previously, HS-SPME provides significant clean-up by its very nature. By sampling from the headspace, non-volatile interferents such as salts, sugars, and complex organic acids are left behind in the original sample matrix, resulting in a much cleaner extract for analysis. nih.gov
Interactive Table 2: Common d-SPE Sorbents and Their Applications in Clean-up
| Sorbent | Target Interferents | Common Matrix Type | Reference(s) |
|---|---|---|---|
| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids, some pigments | Fruits, Vegetables | nih.gov |
| C18 (Octadecylsilane) | Non-polar compounds (e.g., lipids, fats) | High-fat matrices (e.g., meat, dairy) | nih.gov |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols | Highly pigmented samples (e.g., spinach) | sigmaaldrich.com |
Table of Compounds Mentioned | Compound Name | | | :--- | | Oxadiazon | | this compound | | Acetonitrile | | Benzene | | Hexane | | Primary Secondary Amine (PSA) | | C18 (Octadecylsilane) | | Graphitized Carbon Black (GCB) | | Alumina |
Environmental Fate and Transport Dynamics of Oxadiazon D9
Soil Environmental Compartment Interactions
Once introduced into the terrestrial environment, Oxadiazon-d9 interacts with soil components, which governs its movement, persistence, and potential to contaminate other ecosystems.
The mobility of this compound in soil is significantly restricted by its tendency to adsorb to soil particles, particularly organic matter. epa.gov Studies on oxadiazon (B1677825) show that it persists in the environment primarily by binding to organic matter. epa.gov This strong adsorption is a key factor in its low mobility potential. sbcpd.orgresearchgate.netfao.org
The sorption process is rapid, with a study indicating that most of the adsorption occurs within the first two hours of contact with the soil. scilit.com The sorption behavior can be described by L-type isotherms, which are characteristic of compounds with a high affinity for the sorbent at lower concentrations. scilit.com The strength of this adsorption is quantified by the Freundlich coefficient (Kf), which varies with soil type and organic carbon (OC) content. Higher organic matter content generally leads to stronger adsorption and higher concentrations of the compound in the soil. sbcpd.orgresearchgate.net For instance, an Ando soil with 5.2% organic carbon exhibited a Kf of 150, while a light Ando soil with 1.1% organic carbon had a Kf of 100. herts.ac.uk The organic carbon-normalized sorption coefficient (Koc) for oxadiazon is high, with values reported to be greater than 1000 mL/g, classifying it as having low mobility. herts.ac.ukregulations.gov
Table 1: Freundlich Adsorption Coefficients (Kf) of Oxadiazon in Various Soils This interactive table provides data on the adsorption of oxadiazon to different soil types.
| Soil Type | Organic Carbon (%) | Kf (mL/g) | Reference |
|---|---|---|---|
| Ando soil | 5.2 | 150 | herts.ac.uk |
| Gray lowland soil | 1.4 | 120 | herts.ac.uk |
| Light Ando soil | 1.1 | 100 | herts.ac.uk |
Consistent with its strong adsorption to soil, this compound has a low potential to leach into groundwater. epa.govwa.gov Research has consistently shown that after application, the compound remains concentrated in the upper soil layers, typically the top 10 centimeters. epa.govsbcpd.orgresearchgate.netfao.org Its movement to deeper soil profiles is generally considered negligible, except in very porous soils. epa.govsbcpd.orgresearchgate.netfao.org
However, the timing and volume of water input, such as from heavy rainfall or irrigation immediately following application, can influence its movement. researchgate.net One study demonstrated that a sequential application of 10/10 mm of water could facilitate the leaching of oxadiazon to a depth of 0.20 meters. researchgate.net
Various computer models, such as the Pesticide Root Zone Model (PRZM), Leaching Estimation and Chemistry Model (LEACHM), and Groundwater Loading Effects of Agricultural Management Systems (GLEAMS), are utilized to simulate and predict the transport of pesticides through the soil unsaturated zone. ucdavis.eduepa.gov These models integrate factors like soil properties, chemical characteristics, and weather data to assess leaching potential. ucdavis.eduepa.gov For regulatory purposes in North America, PRZM has been selected as a standard tool for estimating pesticide transport to groundwater. epa.gov The Groundwater Ubiquity Score (GUS) for oxadiazon is 1.97, which places it in a "transition state" category, suggesting that leaching is possible under certain conditions. herts.ac.uk
This compound is considered to be a persistent compound in the soil environment. epa.gov Its persistence is often measured by its soil half-life (DT₅₀), which is the time it takes for 50% of the initial amount to dissipate. The reported half-life of oxadiazon varies considerably depending on environmental conditions and the specific soil matrix.
A typical soil half-life is cited as 60 days. wa.gov However, ranges can be much wider, with laboratory studies showing DT₅₀ values from 118 to 825 days, and field studies reporting values between 90 and 330 days. herts.ac.uk The presence of organic matter can significantly influence persistence; one study found the half-life was 139 days in soil with added organic fertilizer compared to 23 days in soil without. sbcpd.org Conversely, another study observed slightly longer half-lives in soil without incorporated organic material (51 days) compared to soil with it (56 days) in the most superficial layer. sbcpd.orgresearchgate.netfao.org
Table 2: Soil Half-Life (DT₅₀) of Oxadiazon Under Various Conditions This interactive table presents data on the persistence of oxadiazon in soil.
| Condition | Soil Layer (m) | Half-Life (DT₅₀) in Days | Reference |
|---|---|---|---|
| Typical Field | N/A | 60 | wa.gov |
| Field Studies Range | N/A | 90 - 330 | herts.ac.uk |
| With Organic Matter | 0.00 - 0.05 | 56 | sbcpd.orgresearchgate.netfao.org |
| Without Organic Matter | 0.00 - 0.05 | 51 | sbcpd.orgresearchgate.netfao.org |
| With Organic Matter | 0.05 - 0.10 | 38 | sbcpd.org |
| Without Organic Matter | 0.05 - 0.10 | 33 | sbcpd.org |
| With Organic Fertilizer | N/A | 139 | sbcpd.org |
| Without Organic Fertilizer | N/A | 23 | sbcpd.org |
| Rice Rhizosphere Soil | N/A | 12 | researchgate.net |
| Average | 0.00 - 0.10 | 52 | researchgate.net |
While this compound shows limited vertical movement through the soil profile, it has a higher potential for horizontal transport via surface runoff and soil erosion. epa.govwa.gov Because it binds tightly to soil particles in the upper layer, rainfall or irrigation can carry these contaminated particles off the application site and into adjacent areas, particularly surface water bodies. epa.gov The potential for loss on eroded soil is considered high. wa.gov
This mode of transport is a significant concern, especially in agricultural settings like paddy fields. mdpi.com Management practices can be implemented to mitigate this risk. For example, vegetative filter strips (VFS) have proven effective in capturing runoff from treated areas, with studies showing they can trap over 70% of pesticide runoff for chemicals like oxadiazon with high adsorption coefficients. regulations.gov Additionally, increasing the water residence time in treated fields for several days after application can significantly reduce the transfer of the compound to surface waters. mdpi.com
Aquatic Environmental Compartment Behavior
When this compound enters aquatic systems, primarily through surface runoff, its behavior is dictated by factors such as water chemistry, sunlight, and interaction with sediments.
In the aquatic environment, this compound is considered persistent. wa.gov It has low water solubility, and its strong affinity for organic matter means it will readily partition from the water column and bind to suspended particles and bottom sediments. epa.govmdpi.com This process leads to the accumulation of residues in the sediment, which can act as a long-term reservoir for the compound. epa.gov
Degradation in water can occur through photolysis (breakdown by sunlight), particularly in clear, shallow waters where the compound is not bound to organic matter. epa.gov It is stable in water with a pH between 4 and 7, but may undergo degradation at a pH above 9. mdpi.com
The potential for this compound to bioaccumulate in aquatic organisms is subject to some conflicting reports. One source indicates that it does not bioconcentrate through the food chain. wa.gov However, another study reports bioconcentration factor (BCF) values in fish ranging from 24.1 to 708, which suggests a low to high potential for bioconcentration. nih.gov Exposure for aquatic life, such as fish and invertebrates, occurs mainly through direct contact with contaminated water and sediment. wa.gov
Volatilization Rates and Atmospheric Transport Potential from Aqueous Systems
The potential for this compound to volatilize from aqueous systems and undergo atmospheric transport is considered to be low. This assessment is based on the physicochemical properties of Oxadiazon, specifically its low vapor pressure and Henry's Law constant.
Volatilization from water surfaces is not expected to be a significant dissipation pathway for Oxadiazon. echemi.com The Henry's Law constant for Oxadiazon is estimated to be 7 x 10⁻⁸ atm-cu m/mole, which indicates that the compound is essentially nonvolatile from water. echemi.com While isotopic substitution can influence volatilization rates, the effect is generally small for compounds with low volatility. nih.govnih.gov Studies on the isotopic fractionation of organic compounds during vaporization from aqueous solutions have shown that the direction and magnitude of the effect are compound-specific but typically minor. nih.govnih.gov
Table 1: Physicochemical Properties of Oxadiazon Relevant to Volatilization
| Property | Value | Reference |
| Vapor Pressure | 1.15 x 10⁻⁷ mm Hg at 22 °C | nih.gov |
| Henry's Law Constant | 7 x 10⁻⁸ atm-cu m/mole | echemi.com |
| Water Solubility | 0.7 mg/L at 20 °C | epa.gov |
The low volatility of Oxadiazon suggests that its deuterated form, this compound, will also have a limited tendency to escape from water into the atmosphere. Consequently, the potential for significant atmospheric transport originating from aqueous systems is low.
Hydrodynamic Dispersion and Transport in Surface Water Systems
Once in surface water systems, the transport of this compound will be governed by hydrodynamic dispersion, a process that includes both advection with the bulk flow of water and dispersion due to turbulent diffusion and shear flow. The extent of this transport is influenced by the compound's tendency to partition between the water column and sediment.
Oxadiazon exhibits strong adsorption to soil colloids and humus, with reported Koc values ranging from 676 to 3,236 mL/g. nih.govherts.ac.uk This indicates a high potential for partitioning to suspended solids and sediment in aquatic environments. nih.gov As a result, a significant fraction of this compound introduced into a surface water body is expected to become associated with particulate matter.
The transport of the dissolved fraction will follow the movement of the water body, subject to dilution and dispersion. The particle-bound fraction will be transported along with suspended sediments, potentially leading to deposition in areas with lower water flow and accumulation in bottom sediments. This strong adsorption to particulate matter can limit the extent of long-range transport within surface water systems.
Air-Surface Exchange and Long-Range Atmospheric Transport Models for this compound
The potential for long-range atmospheric transport of a chemical is determined by its persistence in the atmosphere and its partitioning behavior between the gas and particulate phases. For Oxadiazon, and by extension this compound, the low vapor pressure suggests that in the atmosphere, it will exist in both the vapor and particulate phases. nih.gov
The atmospheric fate of vapor-phase Oxadiazon is primarily determined by its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 16 hours. nih.gov Particulate-phase Oxadiazon can be removed from the atmosphere through wet and dry deposition. nih.gov
Models for long-range atmospheric transport, such as global 3-D chemical transport models (e.g., GEOS-Chem) and Lagrangian trajectory models, are used to simulate the movement of pollutants over vast distances. researchgate.netmit.eduosti.gov These models incorporate meteorological data, chemical transformation rates, and deposition processes to predict the spatial and temporal distribution of atmospheric contaminants. researchgate.netmit.educopernicus.org
While specific modeling studies for this compound are not available, the principles of these models can be applied to understand its potential for long-range transport. The relatively short atmospheric half-life of Oxadiazon suggests that its transport would be more regional than global. However, transport can occur over significant distances, especially if the compound is adsorbed to fine particles that have longer atmospheric residence times. envirocomp.com The process of "global distillation" or the "grasshopper effect," where semi-volatile organic compounds undergo cycles of volatilization and deposition, moving them from warmer to colder regions, is less likely to be a dominant process for a compound with such low volatility as Oxadiazon. envirocomp.com
Degradation Pathways and Metabolite Profiling of Oxadiazon D9
Microbial Degradation of Oxadiazon-d9 in Environmental Systems
The persistence of oxadiazon (B1677825) in the environment is significantly influenced by microbial activity. Soil and aquatic microorganisms play a crucial role in its transformation and breakdown.
The microbial degradation of oxadiazon occurs under both aerobic and anaerobic conditions, although rates can vary significantly depending on environmental factors. In aerobic soil, the half-life of oxadiazon is reported to be between 3 to 6 months. nih.gov Studies have shown that the dissipation rate is highly dependent on the presence of organic amendments and the microbial population. For instance, in one study, the half-life of a high dose of oxadiazon was 138.6 days in unamended soil, but this was reduced to 23.1 days in soil amended with organic material, which likely stimulated microbial activity. researchgate.netkoreascience.kr
Under aerobic conditions, using an activated sludge inoculum, oxadiazon reached 16% of its theoretical biochemical oxygen demand (BOD) in two weeks. nih.gov However, other studies with non-acclimated microbes from activated sludge, soil, and river sediment found it to be relatively stable, with half-lives ranging from 100 to 321 days. nih.gov In aquatic environments, degradation can be much slower. In water samples from Lake Kojima, Japan, no significant biodegradation was observed after 20 days of incubation in the dark. nih.gov Conversely, in water from the Ashai River, 7% biodegradation was noted after 50 days at 10°C. nih.gov
Table 1: Half-life of Oxadiazon in Various Environmental Conditions
| Condition | Medium | Half-life (t½) | Reference |
| Aerobic | Loam and fine sandy loam soil | 3-6 months | nih.gov |
| Aerobic | Unamended Soil | 138.6 days | researchgate.netkoreascience.kr |
| Aerobic | Organically Amended Soil | 23.1 days | researchgate.netkoreascience.kr |
| Aerobic | Mixed Inoculum (sludge, soil, sediment) | 100-321 days | nih.gov |
The biodegradation of oxadiazon involves several transformation steps, leading to various metabolites. A key transformation process identified is dehalogenation, where chlorine atoms are removed from the molecule. nih.gov The catabolism of oxadiazon by certain bacteria has been shown to result in non-toxic end-products. nih.gov
While detailed microbial metabolite profiles are specific to the degrading organisms and conditions, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for their identification. For example, in a study involving a photo-Fenton reaction, which simulates an oxidative degradation process, a metabolite with a mass-to-charge ratio (m/z) of 310 was identified, resulting from the dechlorination of oxadiazon. researchgate.net The structural elucidation of such metabolites is essential for understanding the complete degradation pathway and assessing the environmental fate of the parent compound. researchgate.net
Table 2: Identified Degradation Metabolites of Oxadiazon
| Parent Compound | Degradation Process | Identified Metabolite (m/z) | Transformation | Reference |
| Oxadiazon | Photo-Fenton Reaction | 310 | Dechlorination | researchgate.net |
The microbial breakdown of xenobiotics like oxadiazon is facilitated by specific enzymes. Studies on the impact of oxadiazon on soil microbial activity have measured the response of enzymes such as dehydrogenase and urease. koreascience.kr Elevated concentrations of oxadiazon have been observed to stimulate dehydrogenase activity, particularly in organically amended soils, indicating an active microbial response to the compound. researchgate.netkoreascience.kr In contrast, soil urease activity was not significantly affected. researchgate.netkoreascience.kr
More broadly, the degradation of complex aromatic compounds often involves enzymes like laccases and cytochrome P450 (CYP) monooxygenases. nih.gov Laccases, which are multicopper oxidases, can catalyze the oxidation of a wide range of aromatic compounds. nih.gov Fungi, in particular, are known to produce extracellular ligninolytic enzymes, including lignin (B12514952) peroxidase and manganese peroxidase, that play a role in breaking down recalcitrant pollutants. nih.gov The genetic basis for the degradation of many pesticides is often located on plasmids within bacteria, which allows for the horizontal transfer of these degradation capabilities within microbial communities. mdpi.com
The degradation of persistent compounds like oxadiazon can often be more effectively achieved by a community of microorganisms, or a consortium, rather than a single species. nih.gov Specific bacterial strains have been isolated for their ability to break down oxadiazon. A notable example is Pseudomonas fluorescens strain CG5, which was isolated from contaminated agricultural soil and demonstrated the ability to use oxadiazon as a growth substrate. nih.govnih.gov This strain was successfully immobilized on a ceramic support in a bioreactor, achieving significant removal of oxadiazon from contaminated water. nih.govnih.gov
The development of synthetic microbial consortia is a promising strategy for bioremediation. frontiersin.org Such consortia can perform a series of complex degradation reactions that a single organism cannot. nih.gov For instance, anaerobic bacterial consortia have been shown to effectively degrade other complex organic compounds, with different bacterial genera like Lysinibacillus, Alkaliphilus, and Proteiniclasticum playing key roles depending on the substrate concentration. nih.gov The use of immobilized microbial consortia in packed-bed biofilm reactors represents an advanced approach for the continuous treatment of water contaminated with herbicides. frontiersin.orgresearchgate.net
Table 3: Microorganisms Involved in the Degradation of Oxadiazon and Related Compounds
| Microorganism/Consortium | Compound Degraded | Key Findings | Reference |
| Pseudomonas fluorescens strain CG5 | Oxadiazon | Capable of growth on oxadiazon; used in a bioreactor for herbicide removal. | nih.govnih.gov |
| Anaerobic Bacterial Consortium (Lysinibacillus, Alkaliphilus, Proteiniclasticum) | Roxarsone | Effective degradation under anaerobic conditions; community structure varies with concentration. | nih.gov |
| Fungal strains (Rigidoporus sp., Fusarium sp., Verticillium sp.) | 2,4-D, 2,4,5-T | Degradation mediated by laccases and cytochrome P450 enzymes. | nih.gov |
Photolytic Degradation of this compound
In addition to microbial action, sunlight can induce the degradation of oxadiazon through photolysis, particularly in aquatic systems and on surfaces.
Photodegradation can occur through two primary mechanisms: direct and indirect photolysis. Direct photolysis involves the absorption of light by the oxadiazon molecule itself, leading to its chemical transformation. Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and produce reactive chemical species that then attack the oxadiazon molecule.
There is potential for the photodegradation of oxadiazon in both water and air. nih.gov The rate and efficiency of photolytic degradation are significantly enhanced by indirect processes. For example, the use of a photo-Fenton reaction, which generates highly reactive hydroxyl radicals (•OH) in the presence of UV light, ferric ions, and hydrogen peroxide, has been shown to degrade 98.4% of oxadiazon in water within 5 hours. researchgate.net This demonstrates that indirect photolysis via hydroxyl radicals is a highly effective degradation pathway. researchgate.net Similarly, photocatalysis using titanium dioxide (TiO₂) is a well-established method for degrading organic pollutants in water, where UV irradiation of the catalyst generates reactive oxygen species that break down the target compound. mdpi.com
Influence of Light Spectrum, Intensity, and Water Matrix Characteristics on Photodegradation Kinetics
Photodegradation is a significant abiotic pathway for the transformation of Oxadiazon in aquatic environments. The kinetics of this process are influenced by several factors including the properties of the incident light and the composition of the water.
Sunlight is a key driver of Oxadiazon degradation in clear, shallow water bodies. nih.govepa.gov Studies have shown that the photolytic half-life of Oxadiazon in water under natural sunlight is approximately 2.65 days. nih.gov The rate of photodegradation is intrinsically linked to the intensity of the light source; higher light intensity generally leads to faster degradation rates, although specific quantitative relationships for Oxadiazon have not been extensively detailed in the literature. The light spectrum, or the wavelength of light, is also crucial, as the molecule will only degrade upon absorbing photons of sufficient energy to break its chemical bonds.
The characteristics of the water matrix play a complex role in the photodegradation kinetics of Oxadiazon. Natural waters contain various dissolved and suspended substances that can either accelerate or inhibit photolysis.
Dissolved Organic Matter (DOM): Substances like humic and fulvic acids, which are components of DOM, can have a dual effect. They can act as photosensitizers, absorbing light and transferring the energy to Oxadiazon or generating reactive oxygen species that degrade the herbicide (indirect photolysis). Conversely, at high concentrations, DOM can act as a light screen, absorbing photons before they can reach the herbicide molecule, thus reducing the rate of direct photolysis. nih.gov They can also quench the excited state of the herbicide, further inhibiting degradation.
Nitrate and Bicarbonate Ions: Inorganic ions commonly found in natural waters can also influence photodegradation. Nitrate, upon irradiation with sunlight, can generate hydroxyl radicals, which are highly reactive and can contribute to the degradation of Oxadiazon. Bicarbonate, on the other hand, is known to be a scavenger of hydroxyl radicals, and its presence could potentially decrease the rate of indirect photolysis.
| Condition | Half-Life (t½) | Reference |
|---|---|---|
| Natural Sunlight (in water) | 2.65 days | nih.gov |
| Aqueous Photolysis (pH 7) | 5.9 days | herts.ac.uk |
| Aqueous Photolysis (pH 9, sterile water) | 26.3 hours | herts.ac.uk |
Hydrolytic Degradation of this compound
Hydrolysis is another critical abiotic process that contributes to the degradation of this compound in the environment. This process involves the cleavage of chemical bonds by the addition of water. The rate of hydrolysis for Oxadiazon is highly dependent on the pH of the solution.
Oxadiazon exhibits significant stability under acidic and neutral pH conditions. nih.govipp.pt However, its susceptibility to hydrolysis increases dramatically under alkaline conditions. At a pH of 9, the hydrolytic half-life has been reported to be between 11.7 and 38 days at temperatures of 20-25°C. herts.ac.ukipp.pt This indicates that in alkaline aquatic environments, hydrolysis becomes a relevant degradation pathway.
Studies conducted under strong alkaline conditions (pH 12.8) to accelerate the reaction have led to the identification of specific hydrolysis products resulting from the opening of the oxadiazole ring. Two primary products have been isolated and identified:
1-trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)-2-ethoxy-carbonylhydrazine (Oxa1)
1-trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl) hydrazine (B178648) (Oxa2) ipp.pt
The formation of these compounds confirms that the primary site of hydrolytic attack is the 1,3,4-oxadiazol-2(3H)-one ring structure.
| pH | Temperature (°C) | Half-Life (t½) | Reference |
|---|---|---|---|
| Acidic to Neutral (4-7) | 25 | Stable | herts.ac.ukipp.pt |
| 9 | 25 | 38 days | nih.govipp.pt |
| 9 | 20 | 11.7 days | herts.ac.uk |
The hydrolysis of this compound under alkaline conditions proceeds via a non-enzymatic, base-catalyzed mechanism. The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon (C=O) of the 1,3,4-oxadiazol-2(3H)-one ring. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the unstable intermediate undergoes cleavage of the carbon-oxygen bond within the heterocyclic ring. This ring-opening step is the key to the degradation of the parent molecule, resulting in the formation of the hydrazine derivatives identified as Oxa1 and Oxa2. ipp.pt This pathway is a common degradation mechanism for other compounds containing an oxadiazole moiety. nih.gov
Ecological Interactions and Ecotoxicological Mechanisms of Oxadiazon D9
Interplay of Oxadiazon-d9 with Ecosystem Services
Ecosystem services, the benefits humans derive from ecosystems, are underpinned by complex biological and chemical processes. The presence of xenobiotics like oxadiazon (B1677825) can interfere with these foundational processes, potentially compromising the services they provide. This section explores the influence of oxadiazon on key soil functions that are integral to ecosystem health and productivity.
Influence on Soil Enzyme Activities and Nutrient Cycling
Soil enzymes are vital mediators of nutrient cycling, breaking down organic matter and making essential elements available to plants and other organisms. The activity of these enzymes serves as a sensitive indicator of soil health. Research into the effects of oxadiazon has revealed varying impacts on different soil enzymes.
Table 1: Effect of Oxadiazon on Soil Enzyme Activity and Nitrogen Dynamics researchgate.netkoreascience.kr
| Parameter | Application Rate | Soil Condition | Observed Effect |
| Dehydrogenase Activity (DHA) | Tenfold Field Rate | Organically Amended | Stimulated |
| Urease Activity | Field Rate & Tenfold Field Rate | Amended & Unamended | No Significant Effect |
| Ammonium (B1175870) (NH₄⁺-N) Concentration | Recommended & Higher Rate | Amended & Unamended | No Significant Influence |
| Nitrate (NO₃⁻-N) Concentration | Recommended & Higher Rate | Amended & Unamended | No Significant Influence |
Effects on Nitrogen Fixation Processes and Soil Health Indicators
Nitrogen fixation, the conversion of atmospheric nitrogen gas (N₂) into ammonia, is a critical process for introducing new nitrogen into ecosystems. This process is primarily carried out by a specialized group of microorganisms, including free-living bacteria and those that form symbiotic relationships with plants, such as rhizobia with legumes.
It is important to consider that herbicides can have varied effects on nitrogen-fixing organisms. Some herbicides have been shown to inhibit the growth of rhizobia and interfere with the establishment of symbiotic relationships, thereby reducing nitrogen fixation. While specific data for oxadiazon is not abundant in recent literature, the general sensitivity of these beneficial microorganisms to chemical inputs warrants careful consideration.
Soil health is a broad concept encompassing the physical, chemical, and biological attributes of the soil. The enzyme activities and nutrient cycling dynamics discussed previously are key biological indicators of soil health. The finding that oxadiazon at recommended rates has a minimal effect on key nitrogen cycling processes is a positive indicator for soil health in the context of its application. researchgate.net However, the stimulation of dehydrogenase activity at higher concentrations could be a sign of a stress response within the microbial community, a common reaction to the introduction of a xenobiotic substance. researchgate.net The persistence of oxadiazon in the soil, with a half-life that can be influenced by factors such as organic matter content, means that its potential effects on soil microorganisms and their functions can be long-lasting. sbcpd.org
Metabolic Transformations of Oxadiazon D9 in Biological Systems Non Human
Plant Uptake, Translocation, and Metabolism of Oxadiazon-d9
Oxadiazon (B1677825) is utilized as a pre-emergent herbicide to manage a variety of grasses and broadleaf weeds. wa.govregulations.gov Its efficacy is rooted in its interaction with plant biological processes, specifically the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase. wa.govregulations.gov
Studies have shown that oxadiazon is absorbed by the shoots and leaves of plants and subsequently moved to other parts of the plant. wa.gov The dynamics of this uptake and translocation can differ between plant species.
In a comparative study between tolerant rice (Oryza sativa L.) and susceptible barnyardgrass (Echinochloa crus-galli), the translocation of ¹⁴C-labeled oxadiazon from the treated leaf was found to be minimal in both species. cambridge.org After a seven-day period, approximately 2% and 3% of the applied radiolabeled carbon translocated in rice and barnyardgrass, respectively. cambridge.org The majority of the applied compound remained on or in the treated leaf. cambridge.org
Table 1: Translocation of ¹⁴C-Oxadiazon in Rice and Barnyardgrass 7 Days After Application
| Species | Translocation from Treated Leaf (%) |
|---|---|
| Rice (Oryza sativa) | ~2 |
| Barnyardgrass (Echinochloa crus-galli) | ~3 |
Once absorbed, herbicides undergo metabolic processes within the plant, which typically involve phases of oxidation, reduction, hydrolysis, and conjugation to endogenous molecules to detoxify the compound and facilitate its sequestration or elimination. researchgate.net For light-dependent peroxidizing herbicides like oxadiazon, selectivity and tolerance in certain plant species can be attributed to the plant's ability to metabolize the herbicide. uga.edu
In a study on rice and barnyardgrass, it was found that seven days after application, the majority of the radiolabeled carbon recovered was unaltered ¹⁴C-oxadiazon, accounting for 86% in rice and 79% in barnyardgrass. cambridge.org This suggests that metabolism of oxadiazon is relatively slow in both species, with barnyardgrass showing a slightly higher rate of metabolism. cambridge.org The detoxification process in tolerant plants often involves the rapid conjugation of the herbicide or its metabolites to substances like glucose or glutathione, which are then transported into the vacuole. researchgate.net
Research on the metabolism of oxadiazon in rice and barnyardgrass indicated that while the parent compound was predominant, some metabolism did occur. cambridge.org After seven days, the amount of ¹⁴C-oxadiazon present in the treated leaf of barnyardgrass and rice was 36% and 26%, respectively, after washing the leaf surface. cambridge.org The remaining radioactivity would consist of metabolites. Although specific metabolites were not detailed in the provided summary, the difference in the percentage of unaltered oxadiazon between the two species points to the formation of metabolites. cambridge.org
Table 2: Recovery of ¹⁴C-Oxadiazon from the Treated Leaf of Rice and Barnyardgrass 7 Days After Application
| Species | Unaltered ¹⁴C-Oxadiazon (% of applied) |
|---|---|
| Rice (Oryza sativa) | 86 |
| Barnyardgrass (Echinochloa crus-galli) | 79 |
Metabolism of this compound in Terrestrial and Aquatic Invertebrates
The impact and metabolism of pesticides in invertebrates are crucial for assessing ecological risk.
Studies have indicated that oxadiazon can bioaccumulate in aquatic invertebrates. In a model ecosystem, algae, snails, and daphnids showed bioaccumulation factors (BCFs) of approximately 39-58. nih.gov However, it was noted that a significant portion of the residues recovered from these organisms was not the parent oxadiazon, indicating that metabolism or degradation had occurred. nih.gov For example, in snails and daphnids, only 35% of the recovered residues were parent oxadiazon. nih.gov
Oxadiazon is considered moderately to highly toxic to aquatic invertebrates. wa.gov The LC50 (the concentration lethal to 50% of the test population) for Daphnia (water flea) is reported as 2.2 mg/L, while for Mysid shrimp, it is 0.27 mg/L. wa.govepa.gov In terrestrial ecosystems, studies on the earthworm Eisenia hortensis have been conducted to assess the genotoxic effects of oxadiazon. cabidigitallibrary.org
The finding that a substantial fraction of oxadiazon residues in invertebrates like snails and daphnids consists of metabolites points to the existence of enzymatic biotransformation processes. nih.gov While the specific enzymatic pathways in invertebrates are not detailed in the provided information, these processes are generally analogous to those in other organisms, involving enzymes that carry out oxidation, hydrolysis, and conjugation to render the xenobiotic more water-soluble and easier to excrete. The fact that only 35% of the residue in snails was the parent compound suggests an active metabolic system for detoxifying oxadiazon. nih.gov
Comparative Metabolism of this compound across Different Biological Taxa for Mechanistic Insights
The metabolic fate of Oxadiazon, and by extension its deuterated isotopologue this compound, displays significant variability across different biological kingdoms, offering insights into the diverse enzymatic machinery evolved to process xenobiotics. While specific studies on this compound are limited, research on the parent compound provides a strong foundation for understanding its biotransformation. The core metabolic pathways generally involve the cleavage of the oxadiazoline ring and modifications to the dichloroisopropoxyphenyl moiety. However, the extent and nature of these transformations differ substantially between microorganisms, such as fungi and bacteria, and vertebrate species like rodents and fish.
In soil microorganisms, degradation of oxadiazon is a key process influencing its environmental persistence. The soil fungus Fusarium solani has been shown to degrade oxadiazon through a cometabolic process. acs.org The primary metabolic pathway in this fungus involves the cleavage of the oxadiazoline ring without a dechlorination reaction. acs.org Researchers have successfully isolated and characterized several metabolites from this process. acs.org In contrast, the soil bacterium Pseudomonas fluorescens strain CG5 demonstrates a different degradative capability. This bacterium is not only able to grow using oxadiazon as a substrate but also metabolizes it through dehalogenation, breaking it down into what are described as non-toxic end-products. nih.gov The dissipation rate of oxadiazon in soil is also influenced by the presence of organic amendments, which can enhance microbial activity and lead to faster degradation. researchgate.netkoreascience.kr
In vertebrate systems, the metabolism of oxadiazon has been investigated in rodents and dogs, revealing marked species-specific differences. Studies in male Sprague-Dawley rats and CD1 mice showed that oral administration of oxadiazon led to liver enlargement and peroxisome proliferation in both species. nih.gov This induction of peroxisome proliferation was dose-dependent and indicated that both rodent species are sensitive to this effect. nih.gov The enzymatic activities associated with peroxisomes, such as cyanide-insensitive palmitoyl (B13399708) CoA oxidase and acetyl carnitine transferase, were significantly increased in the livers of treated rats and mice. nih.gov
Conversely, male beagle dogs administered with oxadiazon also exhibited liver enlargement, but crucially, without the accompanying peroxisome proliferation observed in rodents. nih.gov This suggests a different metabolic or response pathway in dogs. These in vivo findings were corroborated by in vitro studies using cultured hepatocytes. Rat hepatocytes treated with oxadiazon showed clear evidence of peroxisome proliferation, whereas human hepatocytes were refractory to this effect, similar to the findings in dogs. nih.gov This highlights a significant interespecies variation in the hepatic response to oxadiazon, which has important implications for assessing its biological effects. While specific metabolites in these vertebrate studies were not detailed in the provided context, the differing cellular responses point to distinct metabolic handling of the compound.
In aquatic vertebrates, such as the common carp (B13450389) (Cyprinus carpio), exposure to oxadiazon has been shown to induce physiological and biochemical changes, including DNA damage in erythrocytes and alterations in hematological parameters. aquadocs.org While these findings indicate that the fish are metabolically processing the compound, leading to toxic effects, the specific metabolic pathways and resultant metabolites in Cyprinus carpio have not been as extensively detailed as in microbial or rodent studies.
The following table summarizes the comparative metabolic findings for oxadiazon across different non-human biological taxa.
| Taxon/Species | Primary Metabolic Pathway(s) | Key Findings & Metabolites |
| Fungus (Fusarium solani) | Oxadiazoline ring cleavage without dechlorination. acs.org | Cometabolic degradation. Three metabolites (M1, M2, M3) were identified, with M1 and M3 being newly reported. acs.org |
| Bacterium (Pseudomonas fluorescens) | Dehalogenation and degradation. nih.gov | Able to utilize oxadiazon for growth. nih.gov Metabolized into non-toxic end-products. nih.gov |
| Rodents (Rats, Mice) | Hepatic metabolism leading to peroxisome proliferation. nih.gov | Induced dose-dependent increases in peroxisomal enzyme activities (palmitoyl CoA oxidase, acetyl carnitine transferase). nih.gov |
| Canine (Dogs) | Hepatic metabolism. | Liver enlargement observed, but refractory to peroxisome proliferation, indicating a different metabolic response compared to rodents. nih.gov |
| Fish (Cyprinus carpio) | Presumed hepatic and systemic metabolism. | Induced DNA damage in erythrocytes and histopathological changes, though specific metabolic pathways are not detailed. aquadocs.org |
Isotopic Tracing and Mechanistic Studies Utilizing Oxadiazon D9
Application of Oxadiazon-d9 as an Internal Standard in High-Precision Residue Analysis
In the field of analytical chemistry, ensuring the accuracy and precision of quantitative measurements is paramount, particularly when dealing with trace levels of pesticide residues in complex matrices like soil, water, and biological tissues. This compound is critically employed as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the determination of oxadiazon (B1677825).
The principle of this application lies in the near-identical chemical and physical behavior of this compound to the native oxadiazon. When a known quantity of this compound is added to a sample at the beginning of the analytical procedure, it experiences the same potential losses as the target analyte during extraction, cleanup, and derivatization steps. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. nih.gov By measuring the ratio of the native analyte to the known amount of the added internal standard, the initial concentration of oxadiazon in the sample can be calculated with exceptional accuracy, correcting for any procedural variations. This method significantly improves the reliability and reproducibility of residue data compared to external calibration methods. nih.gov
Table 1: Illustrative Comparison of Recovery Rates in Oxadiazon Analysis
| Analytical Method | Sample Matrix | Apparent Recovery (%) | Corrected Recovery with this compound (%) | Relative Standard Deviation (RSD) |
|---|---|---|---|---|
| External Standard Calibration | Soil | 75 | N/A | 15% |
| Isotope Dilution (Internal Standard) | Soil | 76 | 99.5 | 3% |
| External Standard Calibration | Water | 88 | N/A | 12% |
| Isotope Dilution (Internal Standard) | Water | 89 | 100.2 | 2% |
This table provides hypothetical data to illustrate the improvement in precision and accuracy when using a deuterated internal standard.
Tracing Environmental Fate and Transport Dynamics Using Deuterated Oxadiazon
Understanding the environmental journey of a pesticide is crucial for assessing its ecological impact. This compound acts as a powerful tracer to study the fate and transport of oxadiazon in various ecosystems. Since its physicochemical properties are nearly identical to the parent compound, its movement accurately reflects how oxadiazon behaves in the environment.
Researchers can introduce this compound into controlled environmental systems (e.g., soil columns, aquatic microcosms) to track its partitioning and movement. Studies on the parent compound show that oxadiazon is persistent in soil and tends to bind strongly to organic matter and soil particles, giving it low mobility in the soil column but a higher potential for transport via surface runoff. epa.govepa.gov The use of this compound allows for unambiguous tracking of the applied herbicide against a background of other organic compounds. By analyzing samples of soil, water, and sediment over time, scientists can precisely measure rates of leaching, runoff, and sorption. This data is vital for developing accurate environmental exposure models.
Table 2: Environmental Fate Parameters of Oxadiazon Determined via Tracing Studies
| Environmental Parameter | Typical Value/Observation | Implication | Reference |
|---|---|---|---|
| Soil Half-Life (Aerobic) | 3-6 months | Persistent in the terrestrial environment | epa.gov |
| Aqueous Photolysis Half-Life | ~3 days | Degradation possible in clear, shallow water | epa.gov |
| Soil Sorption Coefficient (Koc) | 1409 - 3268 mL/g | Low mobility; strong binding to soil organic carbon | epa.govherts.ac.uk |
| Leaching Potential | Low to negligible | Unlikely to contaminate groundwater through leaching | epa.govwa.gov |
| Surface Runoff Potential | Intermediate to High | Can be transported to surface water bodies bound to soil particles | wa.gov |
Elucidation of Metabolic Pathways and Degradation Mechanisms with this compound
This compound is instrumental in deciphering the complex metabolic pathways of oxadiazon in organisms and its degradation routes in the environment. When an organism or environmental medium is exposed to this compound, the deuterium (B1214612) atoms act as a stable isotopic label.
As the parent compound is transformed by metabolic or microbial processes, the resulting metabolites or degradation products retain the deuterium label, or at least a portion of it. nih.gov Using high-resolution mass spectrometry, analysts can specifically search for signals corresponding to these labeled molecules. This allows for the confident identification of novel metabolites and degradates, distinguishing them from endogenous compounds within the biological or environmental matrix. nih.govnih.gov For instance, studies have identified that microbial metabolism of oxadiazon is generally slow under both aerobic and anaerobic conditions. epa.gov The use of this compound can help confirm the structures of the minor degradates that are formed and establish the sequence of biochemical reactions, such as hydrolysis or oxidation, that lead to the breakdown of the herbicide. nih.govtakmaghale.com
Table 3: Known and Potential Metabolites of Oxadiazon Identifiable Using Labeled Studies
| Compound | Chemical Formula | Transformation Process |
|---|---|---|
| Oxadiazon | C15H18Cl2N2O3 | Parent Compound |
| Hydrolyzed Oxadiazon | C15H20Cl2N2O4 | Hydrolysis of the oxadiazole ring |
| De-isopropoxylated Phenol | C12H12Cl2N2O3 | Cleavage of the ether linkage |
This table presents examples of metabolites whose formation could be tracked and confirmed using this compound.
Kinetic Isotope Effects (KIE) in this compound Transformation Studies
The study of kinetic isotope effects (KIE) offers deep insight into the reaction mechanisms governing the degradation of a chemical. A KIE is observed when the rate of a reaction changes upon substitution of an atom with one of its heavier isotopes (e.g., hydrogen with deuterium).
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, if a C-H bond is broken or significantly altered in the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound (this compound) than for the non-deuterated compound (oxadiazon). This is known as a "normal" primary KIE (kH/kD > 1). Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bonds at the labeled positions are not involved in the rate-limiting step. By strategically placing the deuterium labels on different parts of the oxadiazon molecule, researchers can pinpoint which specific chemical bonds are broken during its transformation. This information is invaluable for confirming or refuting proposed degradation mechanisms, such as whether degradation is initiated by microbial hydroxylation at a specific site or by abiotic hydrolysis. researchgate.netresearchgate.net
Table 4: Hypothetical Kinetic Isotope Effect Data for Oxadiazon Degradation
| Compound | Degradation Rate Constant (k, day⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Oxadiazon (H) | 0.015 | 2.5 | C-H bond cleavage at the labeled position is part of the rate-determining step. |
| This compound (D) | 0.006 | ||
| Oxadiazon (H) | 0.015 | 1.1 | C-H bond cleavage at the labeled position is not involved in the rate-determining step. |
| This compound (D) | 0.0136 |
This table illustrates how KIE values can be used to interpret reaction mechanisms. The data is for illustrative purposes only.
Environmental Risk Assessment Methodologies for Oxadiazon D9 Academic Perspective
Development and Refinement of Exposure Assessment Models for Oxadiazon-d9 in Environmental Compartments
Exposure assessment is a critical component of environmental risk assessment, aiming to quantify the concentration of a chemical that ecological receptors may be exposed to. For this compound, these models are based on the known environmental fate and transport properties of Oxadiazon (B1677825). epa.gov The development and refinement of these models involve understanding how the compound moves and persists in various environmental compartments like soil, water, and air.
Initial assessments often use scenario-based models that incorporate the compound's application rates and its physicochemical properties. epa.gov Studies indicate that after application, Oxadiazon tends to remain near the soil surface and can be transported to nearby surface water bodies primarily through runoff. epa.gov The potential for leaching into groundwater is considered low, except in very porous soils. epa.gov This persistence in soil, with a typical half-life of 60 days, is a key parameter in exposure modeling. wa.gov
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize a tiered approach for exposure assessment. This can begin with simple models and progress to more refined, complex models as needed. For instance, the EPA has used refined (Tier II) models to estimate chronic cancer risk from exposure to Oxadiazon in drinking water from surface water sources. epa.gov These models integrate data on use patterns, environmental fate properties, and characteristics of the receiving environment to predict estimated environmental concentrations (EECs) and estimated drinking water concentrations (EDWCs). nih.govregulations.gov The development of analytical methods, such as those using gas chromatography with a nitrogen-phosphorus detector (GC/NPD), is essential for validating these models by measuring actual residues in environmental media like soil. epa.gov
Table 1: Environmental Fate and Transport Properties of Oxadiazon
| Property | Finding | Source |
|---|---|---|
| Soil Half-Life | Typically 60 days. | wa.gov |
| Primary Transport Pathway | Surface runoff into water bodies. | epa.gov |
| Leaching Potential | Low; negligible unless soil is very porous. | epa.gov |
| Binding | Binds to particulate and organic matter, leading to accumulation in sediment. | epa.gov |
| Volatility | Moderately volatile with a moderate potential for atmospheric loss. | wa.gov |
| Bioaccumulation | Does not bioaccumulate in mammals or bioconcentrate in the food chain. | wa.gov |
Ecological Risk Characterization and Refinement for this compound Based on Mechanistic Data
Ecological risk characterization integrates the results of exposure and effects assessments to evaluate the likelihood of adverse ecological effects. For this compound, this process is informed by mechanistic data on the parent compound, Oxadiazon. Oxadiazon is a light-dependent peroxidizing herbicide (LDPH) that functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme in plants. epa.govregulations.gov This specific mechanism of action leads to the death of target weeds while leaving desirable vegetation, whose roots are not exposed to the chemical barrier on the soil surface, unharmed. regulations.gov
The risk characterization process uses toxicity data from laboratory studies on various non-target organisms. ornl.gov For example, Oxadiazon exhibits moderate toxicity to aquatic invertebrates like Daphnia but is considered highly toxic to estuarine invertebrates such as mysid shrimp. wa.gov The EPA's ecological risk assessment noted potential chronic risks of concern for aquatic organisms when Oxadiazon is applied at maximum rates on golf courses. epa.govepa.gov
Refinement of the risk characterization occurs when initial assessments indicate potential concern. This can involve requiring additional, more specific data to reduce uncertainty. For instance, to further assess the risk to aquatic life, the EPA has required additional data, including early-stage fish toxicity studies and invertebrate life cycle toxicity studies. epa.govepa.gov Furthermore, because Oxadiazon's toxicity can be enhanced by sunlight (a characteristic of LDPH herbicides), the EPA has mandated studies on its phototoxicity in fish to better understand risks in shallow water bodies. epa.govepa.gov
Table 2: Ecotoxicity of Oxadiazon for Select Aquatic Organisms
| Organism | Toxicity Value (LC50) | Toxicity Classification | Source |
|---|---|---|---|
| Daphnia (water flea) | 2.2 mg/L | Moderately Toxic | wa.gov |
| Mysid shrimp | 0.27 mg/L | Highly Toxic | wa.gov |
Development of Predictive Models for this compound Environmental Behavior and Impact
Predictive models are essential tools for forecasting the environmental behavior and potential impact of chemicals like this compound before or in the absence of extensive monitoring data. These models rely on the compound's fundamental physicochemical properties to simulate its fate and transport in the environment. epa.gov
Key properties for Oxadiazon include its low water solubility and its tendency to adsorb to soil and organic matter, which are used to predict its limited vertical movement (leaching) and its potential for transport via soil erosion and surface runoff. epa.govwa.gov Models like the Dietary Exposure Evaluation Model with the Food Commodity Intake Database (DEEM-FCID) have been used by the EPA to predict dietary exposure and risk from Oxadiazon residues in drinking water. regulations.gov These predictive assessments use estimated drinking water concentrations derived from models that simulate runoff from treated areas, such as golf courses. regulations.gov
The development of these models also includes procedures to analyze the parent compound and its primary metabolites in environmental samples. epa.gov For Oxadiazon, key soil metabolites include its methoxy, phenolic, and carboxylic forms. epa.govepa.gov Understanding the formation and fate of these metabolites is crucial for developing comprehensive predictive models of the total toxic residue and its long-term environmental impact.
Table 3: Physicochemical Properties of Oxadiazon Used in Predictive Modeling
| Property | Value | Significance for Modeling | Source |
|---|---|---|---|
| Water Solubility | 0.7 mg/L at 20 °C | Low solubility suggests limited leaching but higher potential for runoff. | epa.gov |
| Vapor Pressure | 7.76 x 10⁻⁷ mm Hg | Indicates moderate volatility. | epa.gov |
| Molecular Weight | 345.2 g/mol | Basic input for most fate and transport models. | nih.gov |
Cumulative Risk Assessment Approaches for this compound in Multi-Contaminant Scenarios
Cumulative risk assessment (CRA) evaluates the combined risks from aggregate exposure to multiple chemical stressors that share a common mechanism of toxicity. nih.gov This is a developing area of toxicology and risk assessment, particularly important for pesticides, where multiple active ingredients may be present in an ecosystem. The methodology involves identifying a "cumulative assessment group" (CAG) of chemicals that act via the same or similar toxicological pathways. nih.gov
In the case of Oxadiazon, regulatory bodies have considered the need for a cumulative risk assessment. However, the U.S. EPA has concluded that it currently lacks sufficient information to determine whether Oxadiazon shares a common mechanism of toxicity with other substances, including other oxadiazole herbicides. epa.govepa.gov Therefore, for the purposes of its risk assessments, the Agency has assumed that Oxadiazon does not share a common mechanism of toxicity with other chemicals. epa.gov As a result, a formal cumulative risk assessment for Oxadiazon in multi-contaminant scenarios has not been conducted. epa.gov Future research into the mechanistic toxicology of Oxadiazon and other PPO inhibitors could provide the basis for establishing a CAG and performing such an assessment.
Sustainable Management Strategies and Remediation Approaches for Oxadiazon D9 Contamination Research Based
Bioremediation Techniques for Oxadiazon-d9 Contaminated Soils and Waters
Bioremediation leverages natural biological processes to degrade or remove contaminants. It is considered an environmentally-friendly and potentially cost-effective alternative to traditional remediation methods. iastate.edu The breakdown of Oxadiazon (B1677825) in the environment is known to be facilitated by microbial activity. wa.gov
Bioaugmentation involves introducing specific, competent microbial strains or consortia to a contaminated site to enhance the degradation of target pollutants. nih.gov Biostimulation, on the other hand, involves the addition of nutrients or other substances to stimulate the activity of the indigenous microbial populations already capable of breaking down the contaminant. iastate.edu
Research into the bioremediation of pesticide-contaminated sites has shown the potential of these strategies. For aromatic compounds, the success of bioaugmentation depends on selecting microorganisms that can not only metabolize the pollutant but also thrive and compete with the native microflora. nih.gov Techniques such as biopiling (ex-situ treatment where excavated soil is amended and aerated) and landfarming (in-situ or ex-situ treatment where soil is tilled to stimulate microbial activity) often involve both biostimulation through the addition of nutrients and bioaugmentation if specific microbes are added. iastate.edu For instance, the degradation of pollutants can be enhanced by adding substrates like bark or compost, and nutrients such as mineral fertilizers. iastate.edu
Microbial biosurfactants, such as rhamnolipids, represent another avenue for enhancing bioremediation. nih.gov These compounds can increase the solubility and bioavailability of hydrophobic pesticides like oxadiazon, making them more accessible to degrading microorganisms. nih.gov The emulsifying action of biosurfactants helps to disperse the contaminant, increasing the contact area for microbial enzymes to act upon. nih.gov
A study on soil contaminated with explosives demonstrated the effectiveness of different bioremediation approaches, showing a 99% removal of TNT in a soil slurry reactor under co-metabolic conditions (a form of biostimulation) compared to 82% with landfarming. nih.gov While not specific to oxadiazon, these findings highlight the potential of tailored microbial strategies for recalcitrant organic pollutants.
Phytoremediation is a plant-based technology that utilizes the ability of plants to accumulate, concentrate, and in some cases, metabolize contaminants from soil and water. whiterose.ac.uk This approach is considered a cost-effective and green technology for environmental cleanup. whiterose.ac.uk
Oxadiazon is known to be absorbed by plants through their shoots and leaves, after which it can be moved throughout the plant's tissues. wa.gov This process, known as phytoextraction or phytoaccumulation, is a primary mechanism of phytoremediation. Plants act like natural pumps, drawing the contaminant out of the soil and storing it in their biomass (roots, stems, and leaves), which can then be harvested and managed. whiterose.ac.uk
The selection of appropriate plant species is critical for successful phytoremediation. Ideal candidates, sometimes called hyperaccumulators, are plants that can tolerate high concentrations of a contaminant and accumulate it efficiently. whiterose.ac.uk While specific hyperaccumulators for oxadiazon are not widely documented in the reviewed literature, the general principles of phytoremediation are applicable. A strategy for maximizing removal could involve using a combination of plant types, such as floating, submerged, and emergent aquatic macrophytes, to target contamination in water bodies. whiterose.ac.uk
Advanced Physicochemical Treatment Technologies in a Research Context
Alongside biological methods, advanced physicochemical technologies are being investigated for the removal and degradation of persistent organic pollutants like oxadiazon from water sources.
Adsorption is a surface phenomenon where a substance (adsorbate) accumulates on the surface of a solid material (adsorbent). It is a widely researched method for removing pollutants from aqueous solutions due to its efficiency and the potential for using low-cost, novel adsorbent materials. mdpi.commdpi.com
Research has been conducted on the removal of oxadiazon from water using different adsorbents. A comparative study investigated the effectiveness of chitosan (B1678972) (a biopolymer) and activated carbon. tandfonline.com The study found that both materials could effectively adsorb oxadiazon, with the process being influenced by parameters such as pH, adsorbent dose, and contact time. tandfonline.com The adsorption behavior for both materials was found to fit the Freundlich and Langmuir isotherm models, and the kinetics were described by a pseudo-second-order model. tandfonline.com
The development of novel adsorbents from waste materials is a growing area of research, aiming to provide sustainable and economical solutions for water treatment. nih.govnih.gov Biochars, produced from the pyrolysis of biomass like agricultural waste, have shown significant potential for adsorbing various organic pollutants. nih.govnih.gov The effectiveness of these materials depends on properties like surface area and the presence of functional groups, which can be modified during production. nih.gov
Table 1: Research Findings on Oxadiazon Adsorption This table presents findings from a comparative study on oxadiazon removal.
| Adsorbent Material | Adsorption Model Followed | Kinetic Model Followed | Key Influencing Parameters |
| Chitosan | Freundlich, Langmuir | Pseudo-second-order | pH, Adsorbent Dosage, Agitation Time tandfonline.com |
| Activated Carbon | Freundlich, Langmuir | Pseudo-second-order | pH, Adsorbent Dosage, Agitation Time tandfonline.com |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation. sswm.info These processes are distinguished by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can degrade a wide range of refractory organic pollutants, including pesticides. nih.govmontclair.edu
Various AOPs have been developed and studied, including:
Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide (H₂O₂) in the presence of iron salts (typically Fe²⁺) to generate hydroxyl radicals. nih.gov The reaction can be enhanced with UV light (photo-Fenton).
Ozonation (O₃): Ozone is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. sswm.info
Photocatalysis: This method often employs semiconductor catalysts like titanium dioxide (TiO₂). When illuminated with UV light, the catalyst generates electron-hole pairs, which react with water to produce hydroxyl radicals. researchgate.net
Ultrasound-Assisted AOPs: The application of high-frequency sound waves (ultrasound) can lead to the formation and collapse of microscopic bubbles (cavitation), creating localized hot spots that generate hydroxyl radicals from water molecules. youtube.com
Sulfate (B86663) Radical (SO₄•⁻) Based AOPs: An emerging class of AOPs utilizes the activation of persulfate or peroxymonosulfate (B1194676) to generate sulfate radicals, which are also powerful oxidants with high redox potential. youtube.com
AOPs are considered highly effective for treating a wide array of organic contaminants that are resistant to conventional biological treatments. nih.gov They can achieve high levels of mineralization, converting organic pollutants into simpler, less harmful substances like carbon dioxide and water. researchgate.net While research specifically detailing the degradation of this compound via all these AOPs is limited, the principles are broadly applicable to its parent compound, oxadiazon, and other pesticides. researchgate.net The choice of a specific AOP would depend on factors like the concentration of the contaminant, the water matrix, and operational costs. montclair.edu
Future Research Directions and Emerging Challenges in Oxadiazon D9 Studies
Integration of Omics Technologies (e.g., Metagenomics, Metabolomics, Proteomics) in Oxadiazon-d9 Research
The complex interactions between herbicides and ecosystems necessitate a deeper understanding at the molecular level. Omics technologies offer a powerful suite of tools to investigate these intricate relationships. nih.govnih.gov Future research leveraging these technologies can provide unprecedented insight into the fate and effects of Oxadiazon (B1677825).
Metagenomics: This approach can be used to identify and characterize the genetic material of entire microbial communities within soil and water samples. By applying metagenomics, researchers can pinpoint specific microbial consortia and functional genes responsible for the biodegradation of Oxadiazon. This would allow for the identification of novel enzymatic pathways and the potential for developing bioremediation strategies.
Metabolomics: As the study of metabolites, metabolomics can be employed to trace the biotransformation of Oxadiazon in various environmental matrices. By analyzing the small-molecule fingerprints, scientists can identify known and previously unknown transformation products, creating a more complete picture of the degradation pathway. The use of this compound as an internal standard is crucial in these analyses for accurate quantification.
Proteomics and Transcriptomics: These technologies investigate the proteins and RNA transcripts, respectively, within an organism. nih.gov They can be used to assess the sublethal effects of Oxadiazon exposure on non-target organisms. For instance, researchers could study changes in the protein expression (proteomics) or gene activity (transcriptomics) of soil organisms, aquatic plants, or invertebrates to identify specific biological pathways affected by the herbicide, even at low concentrations. nih.gov This provides early warning indicators of ecological stress long before population-level effects are observed.
The ultimate goal of integrating omics is to move beyond simple concentration measurements towards a functional understanding of how compounds like Oxadiazon influence biological systems and how these systems, in turn, influence the compound's fate. nih.gov
Nanotechnology Applications in Environmental Monitoring and Management of this compound
Nanotechnology offers revolutionary tools for the detection and remediation of environmental contaminants with enhanced sensitivity and efficiency. rsc.orgmdpi.com Its application to a persistent herbicide like Oxadiazon could significantly improve environmental monitoring and management. nanomuscle.comnih.gov
Nanosensors for Monitoring: The development of highly sensitive and selective nanosensors is a key research frontier. nanomuscle.com These sensors utilize nanomaterials such as carbon nanotubes or metal nanoparticles, which have a high surface area-to-volume ratio, enabling the detection of pollutants at ultra-trace levels. nanomuscle.com Future work could focus on creating portable, real-time nanosensors for the in-situ monitoring of Oxadiazon in water bodies and soil, providing immediate data for environmental assessments. rsc.org DNA-based nanosensors, which use specific DNA sequences (aptamers) that bind to target molecules, represent another promising avenue for developing highly specific and sensitive detection methods for pesticides. nih.gov
Nanomaterials for Remediation: Engineered nanoparticles are being explored for their potential to degrade persistent organic pollutants. For example, nanoscale zero-valent iron (nZVI) has shown effectiveness in degrading a range of contaminants. Research could investigate the efficacy of various nanocatalysts or photocatalytic nanoparticles (e.g., titanium dioxide) to break down Oxadiazon into less harmful substances, offering a potential in-situ remediation technology for contaminated sites.
The table below summarizes potential applications of nanotechnology in this context.
| Nanotechnology Application | Description | Potential Benefit for Oxadiazon Studies |
| Carbon Nanotube Sensors | Sensors incorporating carbon nanotubes to detect chemical compounds. nanomuscle.com | Real-time, high-sensitivity detection of Oxadiazon in air and water samples. |
| Optical Nanosensors | Nanosensors that use light-based signals for detection, offering ultra-low detection limits. mdpi.com | Enables rapid and highly sensitive quantification of Oxadiazon, potentially reaching nanomolar concentrations. mdpi.com |
| DNA-Aptamer Nanosensors | Utilizes single-stranded DNA (aptamers) that specifically bind to Oxadiazon, coupled with a nanoparticle transducer. nih.gov | High selectivity and specificity, reducing interference from other compounds in complex environmental samples. nih.gov |
| Nanocatalysis | The use of nanoparticles as catalysts to accelerate the chemical degradation of pollutants. | Development of systems for the active remediation of soil and water contaminated with Oxadiazon. |
Global Environmental Monitoring and Long-Term Trends of this compound Occurrence and Fate
Given that Oxadiazon is a persistent herbicide with the potential for transport via surface runoff, understanding its long-term environmental behavior on a global scale is critical. wa.govepa.govherts.ac.uk Establishing a coordinated, long-term monitoring program presents both a significant challenge and a vital research direction.
Conducting monitoring over many years (five or more) with a consistent methodology is essential to distinguish genuine trends from interannual variability caused by factors like weather. nih.gov Such programs are necessary to:
Establish a Global Baseline: Determine background concentrations of Oxadiazon in various environmental compartments across different regions.
Identify Hotspots: Pinpoint areas of high contamination resulting from extensive use or specific environmental conditions that favor its accumulation.
Track Temporal Trends: Assess whether concentrations are increasing, decreasing, or remaining stable over time. nih.gov A decrease in measured concentrations could indicate the effectiveness of use restrictions or mitigation measures. nih.gov
Correlate with Influencing Factors: Long-term data allows researchers to correlate Oxadiazon concentrations with factors like hydrological conditions (e.g., stream flow, rainfall) and changes in agricultural practices, which are known to heavily influence aquatic pesticide levels. nih.gov
A significant challenge is the lack of baseline data in many regions. nih.gov Future programs must prioritize consistent data collection on both environmental concentrations and potential drivers like pesticide use statistics to accurately interpret observed trends. nih.gov
Development of Novel Analytical Approaches for Ultra-Trace Detection of this compound and its Transformation Products
While standard methods like GC-MS and HPLC are effective, there is a continuous drive to develop more sensitive, rapid, and cost-effective analytical techniques for detecting environmental contaminants at ultra-trace levels. nih.gov This is particularly important for persistent compounds and their transformation products, which may also pose an ecological risk.
Future research should focus on:
Improving Limits of Detection: As noted in the nanotechnology section, novel sensors offer the potential for detection at extremely low levels. mdpi.com For instance, optical nanosensors have been developed that can achieve detection limits in the nanomolar range with response times of seconds. mdpi.com
Simultaneous Detection: Developing methods that can simultaneously detect and quantify both the parent Oxadiazon compound and its various degradation products in a single analysis. This is crucial for a comprehensive risk assessment, as transformation products can have different toxicity and mobility profiles.
Point-of-Care Applications: The creation of portable and easy-to-use analytical devices, such as colorimetric DNA nanosensors, would enable rapid field testing. nih.gov This allows for faster decision-making in environmental management and incident response without the delay of sending samples to a laboratory.
The integration of artificial intelligence and machine learning with these analytical platforms could further accelerate the process of identifying and quantifying contaminants in complex environmental samples. mdpi.com
Research on Climate Change Impacts on this compound Environmental Fate and Ecotoxicity
Climate change is expected to alter the fundamental environmental processes that govern the fate and effects of pesticides. dntb.gov.ua Research is urgently needed to predict how these changes will specifically affect a persistent herbicide like Oxadiazon.
Key research questions that need to be addressed include:
Impact of Temperature: How will rising global temperatures affect the rate of microbial degradation and photodegradation of Oxadiazon in soil and water? While higher temperatures may accelerate some degradation processes, they could also alter microbial community structures, with unpredictable outcomes.
Impact of Precipitation Patterns: Changes in the frequency and intensity of rainfall events can significantly alter surface runoff and soil erosion. wa.govepa.gov Increased runoff could lead to higher loading of Oxadiazon from treated fields into adjacent aquatic ecosystems. wa.govnih.gov
Combined Effects on Ecotoxicity: How will changes in environmental variables such as temperature, pH, and water clarity interact to influence the toxicity of Oxadiazon to non-target organisms? For example, since the toxicity of Oxadiazon can be enhanced by light, changes in water clarity due to runoff could alter its ecological impact. epa.gov
The table below outlines some of these potential impacts and the associated research needed.
| Climate Change Factor | Potential Impact on Oxadiazon | Key Research Question |
| Increased Temperature | Altered rates of microbial degradation and photodegradation. | What is the quantitative relationship between temperature increase and the half-life of Oxadiazon in different soil and aquatic environments? |
| Intensified Rainfall | Increased surface runoff and transport to water bodies. wa.gov | How do different rainfall scenarios (intensity, duration) affect the load of Oxadiazon and its transformation products entering aquatic systems? |
| Drought Conditions | Reduced microbial activity and potential for increased persistence in dry soils. | Does Oxadiazon's persistence in soil increase during prolonged drought periods, leading to higher flush-out concentrations upon subsequent rain? |
| Altered Water Chemistry | Changes in pH and dissolved organic matter affecting bioavailability. | How do climate-driven changes in aquatic chemistry alter the bioavailability and ecotoxicity of Oxadiazon to sensitive aquatic species? |
Understanding these interactions is crucial for developing adaptive management strategies to mitigate the environmental risks of Oxadiazon in a changing climate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
